2-Chloro-1-trityl-1H-imidazole
Overview
Description
“2-Chloro-1-trityl-1H-imidazole” is a chemical compound with the molecular formula C22H17ClN212. It has an average mass of 344.837 Da and a monoisotopic mass of 344.108032 Da1.
Synthesis Analysis
There are several methods for the synthesis of imidazoles. For instance, one method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and allows for the inclusion of a variety of functional groups3. Another approach involves a flow chemistry method for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature4.
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-trityl-1H-imidazole” consists of 22 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms1. The structure is a part of the imidazole family, which is a five-membered heterocyclic moiety3.
Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-1-trityl-1H-imidazole” are not explicitly mentioned in the sources I found. However, imidazoles in general are known to undergo a variety of reactions. For example, they can be functionalized through reactions with a range of electrophiles4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-trityl-1H-imidazole” include a density of 1.1±0.1 g/cm3, a boiling point of 528.5±60.0 °C at 760 mmHg, and a flash point of 273.4±32.9 °C12. It also has a molar refractivity of 105.9±0.5 cm3, and a polar surface area of 18 Å21.
Scientific Research Applications
1. Rapid Formation of 2-Lithio-1-(Triphenylmethyl)Imidazole
- Application Summary: The functionalisation of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates. In this context, 2-Chloro-1-trityl-1H-imidazole can be used to rapidly and efficiently form 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature .
- Methods of Application: This process involves a flow chemistry approach, reacting the compound with a range of electrophiles .
- Results or Outcomes: The method achieves modest to high yields (40–94%) in short reaction times (<1 min). It is amenable to the scale-up of this highly reactive lithio-imidazole intermediate .
2. Synthesis of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
3. Synthesis of 1-Substituted-2-(5-Substituted-1-Phenyl-1-H-Pyrazol-3-Yl)-1H-Benzo[d]Imidazole
- Application Summary: 2-Chloro-1-trityl-1H-imidazole can be used in the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole .
- Methods of Application: The specific methods of application for 2-Chloro-1-trityl-1H-imidazole in this context are not detailed in the source .
- Results or Outcomes: The synthesized compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
4. Synthesis of 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
- Application Summary: 2-Chloro-1-trityl-1H-imidazole can be used in the synthesis of 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
- Methods of Application: The specific methods of application for 2-Chloro-1-trityl-1H-imidazole in this context are not detailed in the source .
- Results or Outcomes: The synthesized compounds were evaluated for antitumor potential against different cell lines .
Safety And Hazards
“2-Chloro-1-trityl-1H-imidazole” is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation25. In case of contact with skin or eyes, it is advised to wash with copious amounts of water for at least 15 minutes25.
Future Directions
While the future directions for “2-Chloro-1-trityl-1H-imidazole” specifically are not mentioned in the sources I found, imidazoles in general have a wide range of applications and are of strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles3. They are utilized in diverse applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications3.
properties
IUPAC Name |
2-chloro-1-tritylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMBWVKMAGHXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378387 | |
Record name | 2-Chloro-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-trityl-1H-imidazole | |
CAS RN |
67478-48-2 | |
Record name | 2-Chloro-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.